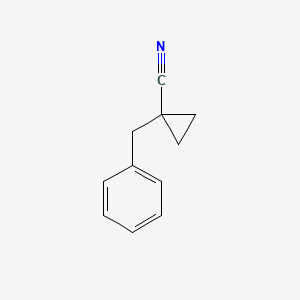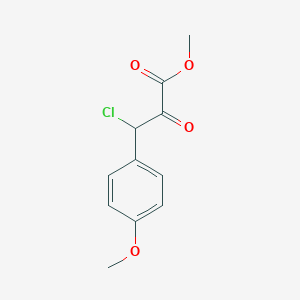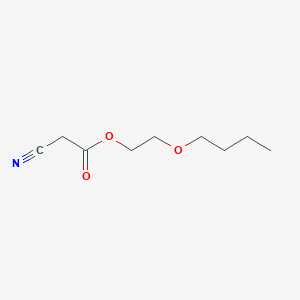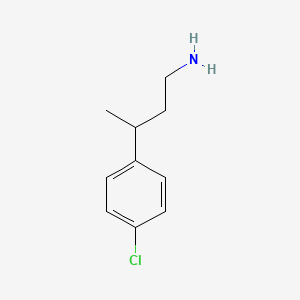
3,6-Dichloro-1,2-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-1,2-xylene is an aromatic compound with the molecular formula C₈H₈Cl₂. It is a derivative of benzene, where two chlorine atoms and two methyl groups are substituted at the 1,4 and 2,3 positions, respectively. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,2-xylene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and methyl groups.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-1,2-xylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of dimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like chlorine gas (Cl₂) and aluminum chloride (AlCl₃) are used for chlorination reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3,6-Dichloro-1,2-xylene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1,2-xylene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s chlorine and methyl groups influence its reactivity and interaction with other molecules. The pathways involved include the formation of benzenonium intermediates and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2,5-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
1,3-Dichloro-2,4-dimethylbenzene: Another isomer with different substitution patterns.
1,2-Dichloro-3,5-dimethylbenzene: Different arrangement of substituents on the benzene ring.
Uniqueness
3,6-Dichloro-1,2-xylene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The positions of the chlorine and methyl groups affect the compound’s physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H8Cl2 |
|---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
1,4-dichloro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 |
InChI Key |
ZTGQBARLNHQDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(1R)-2-methoxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B8652465.png)








![Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-](/img/structure/B8652521.png)



